molecular formula C25H34N2O6 B4206480 4-(2-benzylphenoxy)-N-(2-morpholin-4-ylethyl)butan-1-amine;oxalic acid

4-(2-benzylphenoxy)-N-(2-morpholin-4-ylethyl)butan-1-amine;oxalic acid

Cat. No.: B4206480
M. Wt: 458.5 g/mol
InChI Key: WBQBCBJCNLZTTH-UHFFFAOYSA-N
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Description

4-(2-benzylphenoxy)-N-(2-morpholin-4-ylethyl)butan-1-amine;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzylphenoxy group, a morpholinyl group, and an amine oxalate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-benzylphenoxy)-N-(2-morpholin-4-ylethyl)butan-1-amine;oxalic acid typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes include:

    Nucleophilic Substitution Reactions: The initial step often involves the nucleophilic substitution of an alkyl halide with a benzylphenoxy group.

    Reductive Amination: This step involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of Oxalate Salt: The final step involves the reaction of the amine with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-benzylphenoxy)-N-(2-morpholin-4-ylethyl)butan-1-amine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylphenoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzylphenoxy derivatives.

Scientific Research Applications

4-(2-benzylphenoxy)-N-(2-morpholin-4-ylethyl)butan-1-amine;oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-benzylphenoxy)-N-(2-morpholin-4-ylethyl)butan-1-amine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [4-(2-phenoxy)butyl][2-(4-morpholinyl)ethyl]amine oxalate: Similar structure but lacks the benzyl group.

    [4-(2-benzylphenoxy)butyl][2-(4-piperidinyl)ethyl]amine oxalate: Similar structure but contains a piperidinyl group instead of a morpholinyl group.

Uniqueness

The presence of both the benzylphenoxy and morpholinyl groups in 4-(2-benzylphenoxy)-N-(2-morpholin-4-ylethyl)butan-1-amine;oxalic acid contributes to its unique chemical properties and potential applications. The combination of these functional groups allows for diverse chemical reactivity and interactions with biological targets.

Properties

IUPAC Name

4-(2-benzylphenoxy)-N-(2-morpholin-4-ylethyl)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2.C2H2O4/c1-2-8-21(9-3-1)20-22-10-4-5-11-23(22)27-17-7-6-12-24-13-14-25-15-18-26-19-16-25;3-1(4)2(5)6/h1-5,8-11,24H,6-7,12-20H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQBCBJCNLZTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCCCCOC2=CC=CC=C2CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-benzylphenoxy)-N-(2-morpholin-4-ylethyl)butan-1-amine;oxalic acid
Reactant of Route 2
4-(2-benzylphenoxy)-N-(2-morpholin-4-ylethyl)butan-1-amine;oxalic acid
Reactant of Route 3
4-(2-benzylphenoxy)-N-(2-morpholin-4-ylethyl)butan-1-amine;oxalic acid
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4-(2-benzylphenoxy)-N-(2-morpholin-4-ylethyl)butan-1-amine;oxalic acid
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4-(2-benzylphenoxy)-N-(2-morpholin-4-ylethyl)butan-1-amine;oxalic acid
Reactant of Route 6
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4-(2-benzylphenoxy)-N-(2-morpholin-4-ylethyl)butan-1-amine;oxalic acid

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